molecular formula C15H19N3O2S B2520540 4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate CAS No. 338960-83-1

4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

Cat. No.: B2520540
CAS No.: 338960-83-1
M. Wt: 305.4
InChI Key: IXKDSEPYQIEOFW-UHFFFAOYSA-N
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Description

4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is an organic compound that features a tert-butyl group, a benzyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves the reaction of 4-(tert-butyl)benzylamine with 4-methyl-1,2,3-thiadiazol-5-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, and requires careful temperature regulation to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-ethynylbenzylcarbamate
  • N-BOC-4-bromobenzylamine
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Uniqueness

4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-tert-butylphenyl)methyl N-(4-methylthiadiazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-10-13(21-18-17-10)16-14(19)20-9-11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKDSEPYQIEOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)NC(=O)OCC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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